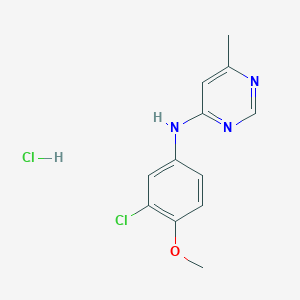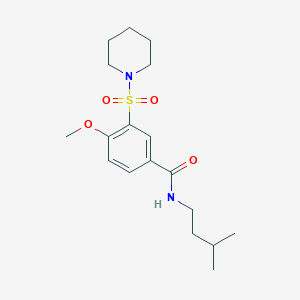![molecular formula C23H36ClN3O B4629065 N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4629065.png)
N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-tert-Butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide and related compounds typically involves multiple steps, including the formation of the piperazine backbone, introduction of the tert-butyl group, and subsequent functionalization with specific acyl and aryl groups. A notable method involves nucleophilic 1,2-addition reactions with organometallic reagents to N-tert-butanesulfinyl imines, providing a pathway to highly diastereomerically enriched piperazinylbenzylamine derivatives (Jiang et al., 2005).
Molecular Structure Analysis
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, reflecting their versatility in synthetic chemistry. These reactions include nucleophilic substitutions, amide bond formations, and ring transformations, which are fundamental in modifying their chemical structures for specific purposes. For example, the ring cleavage of N-acyl- and N-(acylsulfonyl)histamines with di-tert-butyl dicarbonate illustrates the potential for generating novel compounds through strategic chemical modifications (Warshawsky et al., 1990).
Applications De Recherche Scientifique
Inhibitory Activity in Alzheimer’s Disease
Benzoxazole derivatives with p-tert-butyl and acetamide bridged substituted piperazine were evaluated for their in vitro inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in reducing Alzheimer’s disease effects. The most active compound showed significant inhibition, suggesting potential application in Alzheimer’s therapy (Celik et al., 2020).
Acyl-CoA Cholesterol O-Acyltransferase-1 Inhibition
A specific compound with a similar structure showed potent inhibition of human acyl-coenzyme A: cholesterol O-acyltransferase-1, indicating potential for treating diseases involving overexpression of this enzyme (Shibuya et al., 2018).
Antitumor Activity
Compounds with tert-butyl and piperazinyl acetamide structures demonstrated potent antiproliferative activity against certain cancer cell lines, suggesting a role in cancer treatment (Wu et al., 2017).
Antibacterial and Antifungal Activities
Certain derivatives showed moderate antibacterial and antifungal activities against various microorganisms, highlighting their potential in antimicrobial applications (Kulkarni et al., 2016).
Synthesis of Ketamine Derivatives
Research into the synthesis of novel derivatives of ketamine, which includes the utilization of piperazine, has been explored. These derivatives could potentially be used for therapeutic purposes, expanding the scope of clinical therapeutics (Masaud et al., 2022).
Anticorrosive Behavior
The anticorrosive activity of a novel heterocyclic compound, including a piperazine derivative, was studied for carbon steel in corrosive media. The compound showed high inhibition efficiency, suggesting its application in corrosion protection (Praveen et al., 2021).
Propriétés
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36ClN3O/c1-23(2,3)19-7-9-21(10-8-19)25-22(28)17-27-13-11-26(12-14-27)16-18-5-4-6-20(24)15-18/h4-6,15,19,21H,7-14,16-17H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPCHPDUXGBYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)
![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)
![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)
![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)
![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)
![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)



![5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629054.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)